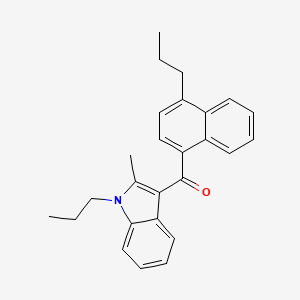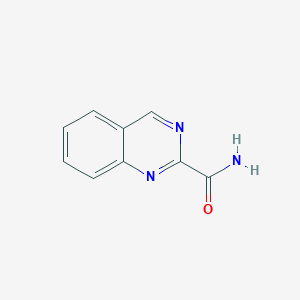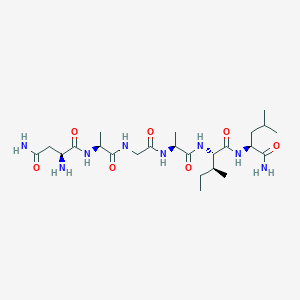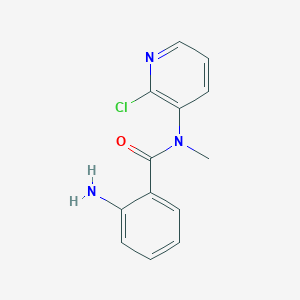
Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl-: is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol . This compound is characterized by the presence of a benzamide group, an amino group, a chloro-substituted pyridine ring, and a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-N-methylbenzamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It is particularly useful in the development of inhibitors for specific enzymes involved in metabolic pathways .
Medicine: It is investigated for its activity against certain diseases and conditions, including cancer and inflammatory disorders .
Industry: In the industrial sector, Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is used in the production of agrochemicals and specialty chemicals. It is also employed in the manufacture of dyes and pigments .
Mécanisme D'action
The mechanism of action of Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In receptor binding studies, it acts as a ligand, modulating the receptor’s function and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Benzamide, 2-amino-N-(3-chloro-4-pyridinyl)-N-methyl-
- Benzamide, 2-amino-N-(2-chloro-4-pyridinyl)-N-methyl-
- Benzamide, 2-amino-N-(2-chloro-5-pyridinyl)-N-methyl-
Uniqueness: Benzamide, 2-amino-N-(2-chloro-3-pyridinyl)-N-methyl- is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the chloro group and the amino group on the pyridine ring plays a crucial role in determining the compound’s interaction with molecular targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
826991-84-8 |
|---|---|
Formule moléculaire |
C13H12ClN3O |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-amino-N-(2-chloropyridin-3-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H12ClN3O/c1-17(11-7-4-8-16-12(11)14)13(18)9-5-2-3-6-10(9)15/h2-8H,15H2,1H3 |
Clé InChI |
WWSRJOLSALFKFJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N=CC=C1)Cl)C(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


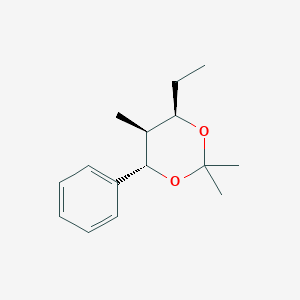

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
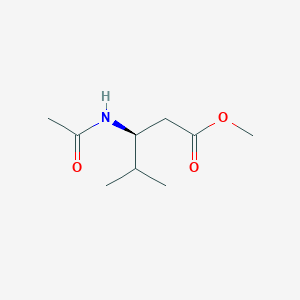
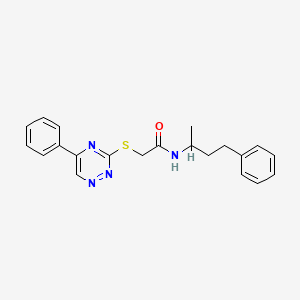

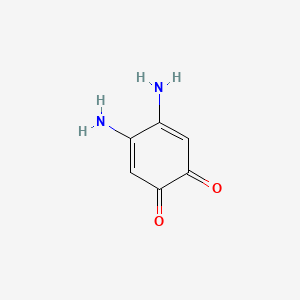
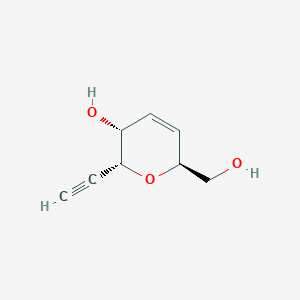
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
